![molecular formula C15H20ClN B14303647 (1E)-1-[1-(Chloromethyl)cyclohexyl]-N-phenylethan-1-imine CAS No. 115437-06-4](/img/structure/B14303647.png)
(1E)-1-[1-(Chloromethyl)cyclohexyl]-N-phenylethan-1-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-1-[1-(Chloromethyl)cyclohexyl]-N-phenylethan-1-imine is an organic compound characterized by its unique structure, which includes a cyclohexyl ring substituted with a chloromethyl group and an imine group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[1-(Chloromethyl)cyclohexyl]-N-phenylethan-1-imine typically involves the reaction of cyclohexylmethyl chloride with phenylacetaldehyde in the presence of a base to form the imine. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or toluene.
Base: Bases such as sodium hydroxide or potassium carbonate are frequently employed.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(1E)-1-[1-(Chloromethyl)cyclohexyl]-N-phenylethan-1-imine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as sodium azide or potassium cyanide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1E)-1-[1-(Chloromethyl)cyclohexyl]-N-phenylethan-1-imine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1E)-1-[1-(Chloromethyl)cyclohexyl]-N-phenylethan-1-imine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The chloromethyl group can also participate in alkylation reactions, further contributing to its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1E)-1-[1-(Chloromethyl)cyclohexyl]-N-phenylethan-1-amine: Similar structure but with an amine group instead of an imine.
(1E)-1-[1-(Chloromethyl)cyclohexyl]-N-phenylethan-1-nitrile: Similar structure but with a nitrile group instead of an imine.
(1E)-1-[1-(Chloromethyl)cyclohexyl]-N-phenylethan-1-oxime: Similar structure but with an oxime group instead of an imine.
Uniqueness
The uniqueness of (1E)-1-[1-(Chloromethyl)cyclohexyl]-N-phenylethan-1-imine lies in its combination of a cyclohexyl ring, chloromethyl group, and imine group, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
115437-06-4 |
|---|---|
Molekularformel |
C15H20ClN |
Molekulargewicht |
249.78 g/mol |
IUPAC-Name |
1-[1-(chloromethyl)cyclohexyl]-N-phenylethanimine |
InChI |
InChI=1S/C15H20ClN/c1-13(17-14-8-4-2-5-9-14)15(12-16)10-6-3-7-11-15/h2,4-5,8-9H,3,6-7,10-12H2,1H3 |
InChI-Schlüssel |
DEKAAPCYSKALMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NC1=CC=CC=C1)C2(CCCCC2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



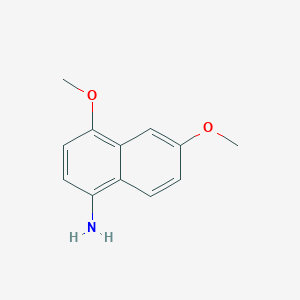
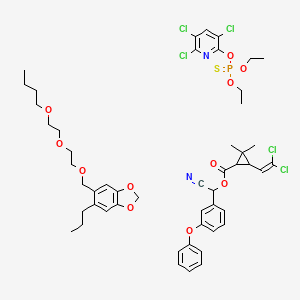

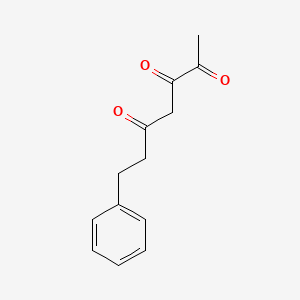
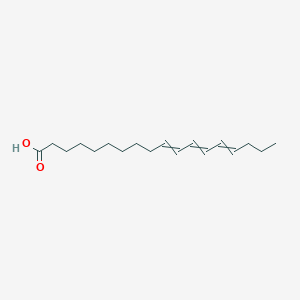




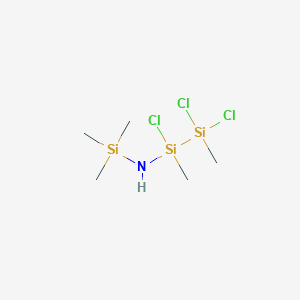
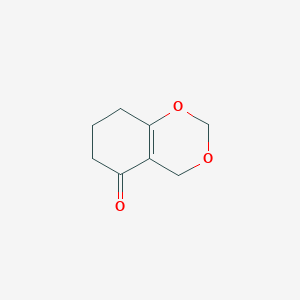
![Diethyl [(furan-2-carbonyl)amino]propanedioate](/img/structure/B14303638.png)
![4,5,7-Trimethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B14303652.png)
